(S)-(-)-1-(4-Methoxyphenyl)ethylamine
CAS No.: 41851-59-6
Cat. No.: VC20887326
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41851-59-6 |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | (1S)-1-(4-methoxyphenyl)ethanamine |
| Standard InChI | InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | JTDGKQNNPKXKII-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)OC)N |
| SMILES | CC(C1=CC=C(C=C1)OC)N |
| Canonical SMILES | CC(C1=CC=C(C=C1)OC)N |
Introduction
Chemical Identity and Structure
Chemical Identification
(S)-(-)-1-(4-Methoxyphenyl)ethylamine is uniquely identified through several standard chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Registry Number | 41851-59-6 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | (1S)-1-(4-methoxyphenyl)ethanamine |
| InChI Key | JTDGKQNNPKXKII-ZETCQYMHSA-N |
The compound is also known by numerous synonyms including (S)-(-)-4-Methoxy-α-methylbenzylamine, (S)-1-(4-methoxyphenyl)ethan-1-amine, (S)-p-methoxy-ethylbenzylamine, and several others as documented in chemical databases .
Structural Characteristics
The structure of (S)-(-)-1-(4-Methoxyphenyl)ethylamine features a 4-methoxyphenyl group attached to a chiral carbon that also bears a methyl group and an amino group. This creates a stereogenic center with the (S) configuration, which is critical for its applications in asymmetric synthesis and chiral resolution. The methoxy group at the para position of the phenyl ring contributes to its unique reactivity profile compared to other chiral benzylamines.
Stereochemistry
The stereochemical properties of (S)-(-)-1-(4-Methoxyphenyl)ethylamine are defined by its specific optical rotation, measured at approximately -32° to -34° (neat) . This negative rotation, indicated by the (-) designation, corresponds to the (S) absolute configuration at the chiral carbon atom. The enantiomeric purity of commercial samples typically exceeds 98% ee (enantiomeric excess), ensuring its effectiveness in stereoselective applications .
Physical and Chemical Properties
Physical State and Appearance
(S)-(-)-1-(4-Methoxyphenyl)ethylamine presents as a colorless to light yellow liquid at room temperature . The compound exhibits the following physical characteristics:
| Property | Value |
|---|---|
| Melting Point | <-20°C |
| Boiling Point | 65°C (at 0.38 mmHg) |
| Density | 1.024 g/mL at 20°C |
| Refractive Index | n²⁰/D 1.533 |
| Flash Point | 65°C/0.38mm |
| Physical Form | Clear liquid |
| Color | Colorless to light yellow |
These properties have been well-documented in technical literature and are essential for quality control and identification purposes .
Solubility and Chemical Reactivity
The compound demonstrates limited solubility in several common organic solvents:
| Solvent | Solubility |
|---|---|
| Chloroform | Slightly soluble |
| DMSO | Slightly soluble |
| Methanol | Slightly soluble |
As a primary amine, (S)-(-)-1-(4-Methoxyphenyl)ethylamine exhibits typical amine reactivity patterns, including nucleophilic behavior toward electrophiles, basic properties (predicted pKa of 9.29±0.10), and the ability to form salts with acids . These properties are fundamental to its applications in organic synthesis and chiral resolution processes.
Synthesis Methods
Traditional Synthesis Approaches
Multiple synthesis routes have been developed for (S)-(-)-1-(4-Methoxyphenyl)ethylamine, reflecting its importance in chemical research and pharmaceutical applications. One traditional approach involves the use of Evans' oxazolidinone chemistry:
The process begins with 4-methoxyphenylacetic acid reacting with oxalyl chloride, followed by reaction with the lithium salt of (S)-4-benzyl-2-oxazolidinone at -78°C. This produces 4-(S)-benzyl-3-(4-methoxy)phenylacetyl-2-oxazolidinone, which undergoes alkylation with methyl iodide in the presence of LiHMDS at -78°C. The resulting compound is then converted to (S)-(-)-1-(4-Methoxyphenyl)ethylamine through subsequent reactions with various reagents .
While this method provides good optical purity (98%), it has limitations for industrial scale-up due to the required low temperatures and use of expensive reagents .
Modern and Efficient Synthesis Methods
A more recent and industrially viable approach described in patent literature offers significant improvements:
Step 1: Preparation of (S)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine
-
4-Methoxyacetophenone reacts with (S)-(-)-α-methylbenzylamine in toluene
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Catalyzed by p-toluenesulfonic acid with azeotropic water removal
Step 2: Catalytic reduction and salt formation
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Hydrogenation using 10% Pd/C in ethyl acetate
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Treatment with p-toluenesulfonic acid to form a crystalline salt
Step 3: Final conversion to target compound
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Basification with sodium hydroxide
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Extraction and catalytic hydrogenolysis to remove the chiral auxiliary
This improved method offers several advantages including the use of readily available starting materials, milder reaction conditions, and elimination of hazardous reagents, making it more suitable for commercial-scale production .
Alternative Approaches
Other methods for producing (S)-(-)-1-(4-Methoxyphenyl)ethylamine include:
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Enantioselective hydrosilylation of ketimines using trichlorosilane with chiral N-picolinoylaminoalcohols catalysts, followed by catalytic hydrogenation
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Asymmetric hydrogenation of prochiral imines using chiral rhodium or ruthenium catalysts
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Resolution of racemic mixtures using chiral acids or other resolving agents
These methods vary in efficiency, cost-effectiveness, and scalability, but collectively provide multiple options for obtaining this valuable chiral compound.
Applications and Uses
As a Chiral Resolving Agent
(S)-(-)-1-(4-Methoxyphenyl)ethylamine serves as an effective chiral resolving agent for the separation of racemic mixtures . It forms diastereomeric salts with racemic acids, which can then be separated based on their different physical properties such as solubility, crystallinity, or melting point. This application is particularly valuable in the pharmaceutical industry, where obtaining enantiomerically pure compounds is often crucial for therapeutic efficacy and safety.
The compound has been effectively used to resolve various chiral carboxylic acids, including those relevant to pharmaceutical synthesis . Additionally, it has been employed in conjunction with other resolving techniques to achieve high enantiomeric purities for challenging separations.
As a Chiral Auxiliary and Base
As a chiral auxiliary, (S)-(-)-1-(4-Methoxyphenyl)ethylamine can temporarily introduce chirality into reaction systems to influence stereoselectivity. After the desired stereochemical outcome is achieved, the auxiliary can be removed to reveal the target chiral compound .
The compound also functions as a chiral base in asymmetric synthesis, participating in enantioselective deprotonation reactions and other transformations where control of absolute stereochemistry is essential .
In Pharmaceutical Synthesis
(S)-(-)-1-(4-Methoxyphenyl)ethylamine plays a significant role in the synthesis of several important pharmaceutical compounds:
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(R)-Sitagliptin - A dipeptidyl peptidase-4 inhibitor used for treating type 2 diabetes
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Elarofiban - A glycoprotein IIb/IIIa receptor antagonist with antiplatelet properties
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CXCR4 antagonist GSK812397 - With potential applications in HIV treatment
Its role in these syntheses typically involves introducing or controlling stereochemistry at critical positions within the molecular framework, ultimately leading to the desired enantiomerically pure drug substances.
In Development of Chiral Sulfonamides
Recent patent literature indicates applications of (S)-(-)-1-(4-Methoxyphenyl)ethylamine in the synthesis of novel sulfonamide derivatives with potential therapeutic properties . These developments expand the utility of this chiral amine beyond traditional applications and highlight ongoing research interest in exploiting its stereochemical properties for new medicinal chemistry applications.
Research Findings and Current Developments
Synthetic Methodology Improvements
Recent research has focused on developing more efficient and sustainable methods for synthesizing (S)-(-)-1-(4-Methoxyphenyl)ethylamine. Notable improvements include:
These methodological advances have made the compound more accessible for both research and industrial applications, contributing to its broader utilization in chemical synthesis.
Spectroscopic Characterization
Detailed spectroscopic data has been established for (S)-(-)-1-(4-Methoxyphenyl)ethylamine, aiding in its identification and quality assessment:
IR Spectroscopy: Characteristic absorption bands at 3369, 3294 cm⁻¹ (N-H stretching), 2959, 2835 cm⁻¹ (C-H stretching), 1610, 1585, 1512 cm⁻¹ (aromatic C=C stretching), and 1246 cm⁻¹ (C-O stretching)
NMR Spectroscopy: While specific peak assignments aren't detailed in the search results, NMR spectroscopy provides crucial structural confirmation and purity assessment for this compound
| Specification | Typical Value |
|---|---|
| Purity | ≥99% |
| Enantiomeric Excess | ≥98% ee |
| Optical Rotation | -32° to -34° (neat) |
These specifications reflect the high quality standards required for applications in pharmaceutical synthesis and asymmetric catalysis . Various suppliers offer the compound in different package sizes to accommodate both research and industrial needs.
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